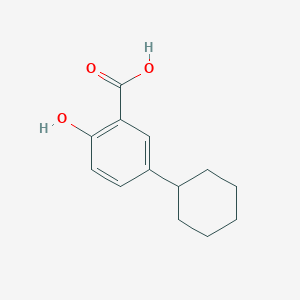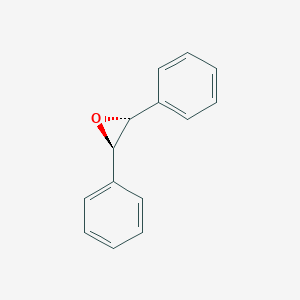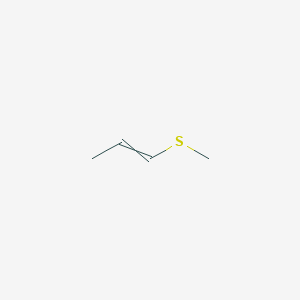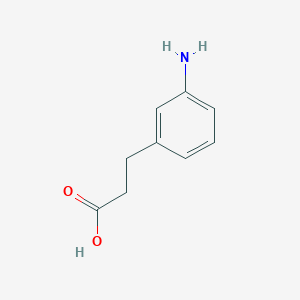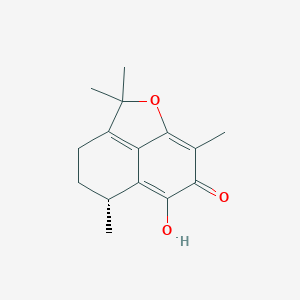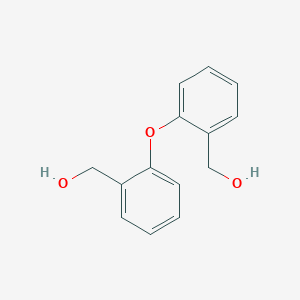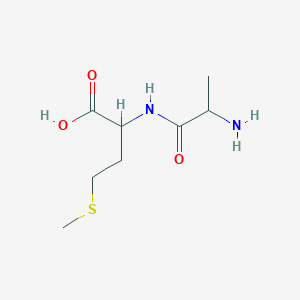
3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-one, also known as allopregnanolone, is a neurosteroid that is synthesized in the brain and peripheral tissues. It is a potent positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the main inhibitory neurotransmitter in the central nervous system. Allopregnanolone has been shown to have a wide range of effects on the brain and body, including anxiolytic, sedative, analgesic, and neuroprotective effects.
Mécanisme D'action
Allopregnanolone enhances the activity of the GABA receptor by binding to a specific site on the receptor, which results in increased chloride ion influx into the neuron and subsequent hyperpolarization of the cell membrane. This leads to an overall decrease in neuronal excitability and a reduction in anxiety, pain, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and Physiological Effects
Allopregnanolone has been shown to have a wide range of biochemical and physiological effects on the brain and body. It has been shown to reduce anxiety, promote relaxation and sleep, and reduce pain and inflammation. It also has neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
Allopregnanolone is a highly potent and selective modulator of the GABA receptor, which makes it an attractive target for drug development. However, its use in lab experiments is limited by its low solubility in water and its rapid metabolism in vivo. Additionally, the effects of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone can be highly dependent on the specific experimental conditions and the dose used.
Orientations Futures
There are several potential future directions for research on 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone. One area of interest is the development of novel drugs that target the 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone/GABA receptor system for the treatment of anxiety, depression, and other neurological and psychiatric disorders. Another area of interest is the investigation of the role of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone in the regulation of inflammation and oxidative stress in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is growing interest in the use of 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone as a biomarker for the diagnosis and monitoring of neurological and psychiatric disorders.
Méthodes De Synthèse
Allopregnanolone is synthesized from progesterone through a series of enzymatic reactions. The first step involves the conversion of progesterone to 5alpha-dihydroprogesterone (5alpha-DHP) by the enzyme 5alpha-reductase. The second step involves the conversion of 5alpha-DHP to 3beta,11alpha,17-Trihydroxy-16alpha-methyl-5alpha-pregnan-20-onelone by the enzyme 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD).
Applications De Recherche Scientifique
Allopregnanolone has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders, including anxiety, depression, post-traumatic stress disorder (PTSD), and traumatic brain injury (TBI). It has also been studied for its potential use in the treatment of alcohol and opioid addiction.
Propriétés
Numéro CAS |
1635-20-7 |
|---|---|
Formule moléculaire |
C22H36O4 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
1-[(3S,5S,8S,9S,10S,11R,13S,14S,16R,17R)-3,11,17-trihydroxy-10,13,16-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C22H36O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-20(14,3)19(16)18(25)11-21(17,4)22(12,26)13(2)23/h12,14-19,24-26H,5-11H2,1-4H3/t12-,14+,15+,16+,17+,18-,19-,20+,21+,22+/m1/s1 |
Clé InChI |
OACVNSOUPWYEBL-JZOCASSUSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]2[C@@H]3CC[C@H]4C[C@H](CC[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)C)O)C)O)C)O |
SMILES |
CC1CC2C3CCC4CC(CCC4(C3C(CC2(C1(C(=O)C)O)C)O)C)O |
SMILES canonique |
CC1CC2C3CCC4CC(CCC4(C3C(CC2(C1(C(=O)C)O)C)O)C)O |
Autres numéros CAS |
1635-20-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



